molecular formula C8H13NO2 B14298999 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one CAS No. 113577-72-3

6-Methoxy-6-azabicyclo[3.2.1]octan-3-one

Cat. No.: B14298999
CAS No.: 113577-72-3
M. Wt: 155.19 g/mol
InChI Key: NVWPBPAWYAQRHZ-UHFFFAOYSA-N
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Description

6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is a nitrogen-containing heterocyclic compound. This bicyclic structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. Compounds with this core structure have gained significant interest due to their synthetic and pharmacological potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one typically involves starting with 6-oxabicyclo[3.2.1]oct-3-en-7-one. The lactone ring of this precursor is opened with amines to form amides, which are then reduced with lithium aluminium hydride to produce amino alcohols . Another method involves the stereoselective reduction of 6-methyl-6-azabicyclo[3.2.1]octan-3-one to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amino alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Various nucleophiles, such as amines or alkoxides, can be used under basic conditions.

Major Products

The major products formed from these reactions include amino alcohols, ketones, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 6-Methoxy-6-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-6-azabicyclo[3.2.1]octan-3-one is unique due to its methoxy functional group, which can influence its chemical reactivity and biological activity. This distinct feature sets it apart from other similar compounds and contributes to its potential in various applications.

Properties

CAS No.

113577-72-3

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-methoxy-6-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C8H13NO2/c1-11-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3

InChI Key

NVWPBPAWYAQRHZ-UHFFFAOYSA-N

Canonical SMILES

CON1CC2CC1CC(=O)C2

Origin of Product

United States

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